Benzyloxycarbonyl isothiocyanate
Overview
Description
Benzyloxycarbonyl isothiocyanate is a chemical compound known for its versatile applications in organic synthesis. It is often used as a reagent in the preparation of thioureas and other nitrogen-containing compounds. The compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzyloxycarbonyl moiety, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Isothiocyanates (ITCs), such as Benzyloxycarbonyl isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . They have been shown to inhibit the growth of various human cancer cell lines . In addition, ITCs have been found to modulate a large number of cancer-related targets or pathways .
Mode of Action
ITCs interact with their targets and cause a variety of changes. For instance, they have been found to induce autophagy in lung cancer cells, which protects the cancer cells against the inhibitory action of ITCs . This autophagy induction is mediated by the endoplasmic reticulum stress response . Furthermore, ITCs have been found to decrease Akt phosphorylation, a key player in cell survival and growth .
Biochemical Pathways
ITCs affect several biochemical pathways. They inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis . These effects on various pathways contribute to their chemopreventive potential .
Pharmacokinetics
The pharmacokinetics of ITCs involve their metabolism by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects the bioavailability of ITCs in the body.
Result of Action
The result of the action of ITCs is the inhibition of tumor cell growth. For instance, ITCs have been found to dose-dependently inhibit the growth of different human lung cancer cell lines . They also induce protective autophagy in these cells .
Action Environment
The action of ITCs can be influenced by environmental factors. For example, the formation of ITCs from glucosinolates can depend on physiological conditions such as pH and the presence of certain cofactors . Furthermore, the reactivity of the isothiocyanate moiety and the role of the side chain during reactions with reactive oxygen species can be influenced by the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyloxycarbonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of benzyloxycarbonyl chloride with potassium thiocyanate in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired isothiocyanate product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyloxycarbonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form thioureas, a reaction commonly used in organic synthesis.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of diverse products.
Common Reagents and Conditions:
Amines: Used in the synthesis of thioureas.
Bases: Such as sodium hydroxide, to facilitate the reaction.
Solvents: Common solvents include dichloromethane and acetonitrile.
Major Products Formed:
Thioureas: Formed through the reaction with amines.
Isocyanates: Can be converted to isocyanates under specific conditions.
Scientific Research Applications
Benzyloxycarbonyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenyl Isothiocyanate: Another isothiocyanate compound with similar reactivity but different structural properties.
Ethoxycarbonyl Isothiocyanate: Similar in structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness: Benzyloxycarbonyl isothiocyanate is unique due to its specific reactivity and the presence of the benzyloxycarbonyl group, which imparts distinct chemical properties. This makes it particularly useful in the synthesis of thioureas and other nitrogen-containing compounds .
Biological Activity
Benzyloxycarbonyl isothiocyanate (Cbz-NCS) is an organic compound notable for its diverse applications in organic synthesis and potential biological activities, particularly in cancer chemoprevention. This article reviews the biological activity of Cbz-NCS, emphasizing its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₇NO₂S. It features a benzyloxycarbonyl group attached to an isothiocyanate functional group, characterized by the presence of the isothiocyanate moiety (−N=C=S). This compound is primarily utilized as a protecting group for amines in peptide synthesis due to its stability under various reaction conditions.
Mechanisms of Biological Activity
The biological activity of Cbz-NCS is primarily attributed to its isothiocyanate component, which has been extensively studied for its anticancer properties. The following mechanisms have been identified:
- Induction of Apoptosis : Cbz-NCS can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). Studies have shown that it effectively suppresses the growth of prostate cancer cells by causing mitochondrial membrane potential loss and DNA fragmentation .
- Cell Cycle Arrest : Isothiocyanates, including Cbz-NCS, can induce cell cycle arrest in cancer cells. This effect is often correlated with their ability to bind to tubulin, leading to microtubule depolymerization and subsequent inhibition of cell proliferation .
- Modulation of Enzyme Activities : Cbz-NCS may influence phase I and phase II metabolic enzymes involved in drug metabolism, enhancing detoxification processes in the body. This modulation can contribute to its protective effects against carcinogenesis .
- Inhibition of Angiogenesis : The compound has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis. By interfering with the signaling pathways that promote blood vessel formation, Cbz-NCS may help limit tumor progression .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Prostate Cancer Study : In vitro studies demonstrated that Cbz-NCS induces apoptosis in human prostate cancer cells through ROS generation and mitochondrial dysfunction. The presence of ROS scavengers significantly attenuated these effects, indicating a critical role for oxidative stress in mediating cell death .
- Comparative Antimicrobial Activity : A recent study compared the antimicrobial efficacy of benzyl isothiocyanate (a related compound) with conventional antibiotics like gentamicin. Results indicated that benzyl isothiocyanate exhibited comparable or superior antimicrobial activity against Pseudomonas aeruginosa, suggesting potential therapeutic applications beyond cancer treatment .
- Anticancer Efficacy Review : A comprehensive review highlighted the anticancer efficacy of benzyl isothiocyanate through modulation of various signaling pathways involved in apoptosis, cell proliferation, and metastasis across multiple cancer types .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
benzyl N-(sulfanylidenemethylidene)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(10-7-13)12-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNBAQHNOPTJOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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